molecular formula C15H12S B3271556 2-(o-Tolyl)benzo[b]thiophene CAS No. 55084-51-0

2-(o-Tolyl)benzo[b]thiophene

Cat. No.: B3271556
CAS No.: 55084-51-0
M. Wt: 224.32 g/mol
InChI Key: YRVHMRWCFHMYQK-UHFFFAOYSA-N
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Description

2-(o-Tolyl)benzo[b]thiophene (CAS 55084-51-0) is a high-value benzo[b]thiophene derivative supplied for advanced chemical research and development. The benzo[b]thiophene molecular scaffold is a privileged structure in medicinal chemistry, featured in several FDA-approved drugs . This compound serves as a key synthetic intermediate for constructing complex molecules in pharmaceutical discovery, with applications in developing potential therapeutic agents with anticancer, antioxidant, and antimicrobial activities . Researchers also utilize this and related heterocycles in materials chemistry, where they find applications in organic semiconductors, organic light-emitting diodes (OLEDs), and organic solar cells . The compound is provided with high purity for research applications. Its structure, with the ortho-tolyl substituent, makes it a versatile building block for further functionalization via various synthetic methods, including electrophilic cyclization and metal-catalyzed cross-coupling reactions . Store sealed in a dry environment at 2-8°C . This product is intended for research purposes in a laboratory setting only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylphenyl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12S/c1-11-6-2-4-8-13(11)15-10-12-7-3-5-9-14(12)16-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVHMRWCFHMYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Benzo B Thiophene Formation and Transformation

Elucidation of Reaction Pathways in Cyclization Processes

The formation of the benzo[b]thiophene core is achieved through various cyclization strategies, each following a distinct reaction pathway. Key precursors like 2-alkynylthioanisoles can undergo electrophilic or radical cyclization to form the benzo[b]thiophene skeleton. researchgate.net

One prominent pathway involves the intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals, which are derived from starting materials like o-bromoarylacetonitriles. nih.gov Another approach is the photocyclization of styrylthiophenes. For instance, 2-styrylthiophene derivatives undergo photocyclization to produce a naphtho[2,1-b]thiophene (B14763065) ring structure, a pathway confirmed by both theoretical calculations and experimental synthesis. ua.es In contrast, 3-styrylthiophene (B428788) derivatives selectively yield the naphtho[1,2-b]thiophene (B13749340) isomer upon photocyclization. ua.es

Electrophilic cyclization is another significant route. The use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt facilitates an electrophilic cyclization with o-alkynyl thioanisoles. organic-chemistry.org The proposed mechanism for this reaction involves the alkyne attacking the electrophilic sulfur, which is followed by cyclization and subsequent demethylation to yield 2,3-disubstituted benzo[b]thiophenes. organic-chemistry.org

Palladium-catalyzed reactions provide further pathways. For example, a Sonogashira-type cross-coupling reaction between 2-iodothiophenol (B3069315) and phenylacetylene (B144264) proceeds through two main steps: the initial Sonogashira coupling followed by cyclization to form the 2-substituted benzo[b]thiophene. researchgate.net Radical trapping experiments have indicated that this particular pathway does not involve a radical intermediate. researchgate.net

Table 1: Overview of Cyclization Pathways for Benzo[b]thiophene Synthesis

Pathway TypeKey PrecursorGeneral MechanismTypical Product
Radical Cyclization nih.govPolarized ketene dithioacetalsIntramolecular radical cyclization2,3-Substituted benzo[b]thiophenes
Photocyclization ua.esStyrylthiophenesPhotochemically induced cyclization and dehydrogenationNaphthothiophenes
Electrophilic Cyclization organic-chemistry.orgo-Alkynyl thioanisolesAlkyne attack on electrophilic sulfur, followed by cyclization and demethylation2,3-Disubstituted benzo[b]thiophenes
Palladium-Catalyzed Cyclization researchgate.net2-Iodothiophenol and PhenylacetyleneSonogashira coupling followed by intramolecular cyclization2-Substituted benzo[b]thiophenes

Intermediate Species in Aryne-Mediated Syntheses

Aryne-mediated synthesis offers a direct, one-step method for constructing the benzo[b]thiophene scaffold from readily available o-silylaryl triflates and alkynyl sulfides. researchgate.netrsc.org The reaction mechanism is thought to begin with the generation of a highly reactive aryne intermediate. researchgate.net The subsequent steps involve the nucleophilic addition of the sulfur atom from the alkynyl sulfide (B99878) to the electrophilic aryne. rsc.org

This initial addition is followed by an intramolecular cyclization where the attack occurs on the alkyne carbon. This sequence of events constructs the fundamental benzo[b]thiophene skeleton and leads to the formation of a zwitterionic intermediate. rsc.org Further mechanistic studies, including control experiments with deuterated compounds, suggest the involvement of a sulfonium (B1226848) intermediate which is then protonated to yield the final product. rsc.org The predictability of aryne reactivity allows for the selective formation of specific isomers. researchgate.net

Role of Catalysts and Reagents in Reaction Selectivity

The choice of catalysts and reagents is paramount in directing the outcome and selectivity of benzo[b]thiophene synthesis. In transition-metal-catalyzed reactions, palladium complexes are frequently employed. kfupm.edu.sa For instance, a Pd(II)-catalyzed Sonogashira-type cross-coupling reaction effectively synthesizes 2-substituted benzo[b]thiophenes. researchgate.net In aryne-mediated syntheses, cesium fluoride (B91410) (CsF) is a common reagent used to generate the aryne intermediate from o-silylaryl triflates. rsc.org

Organocatalysis also presents a powerful tool for controlling stereoselectivity. A quinine-derived bifunctional thiourea (B124793) has been successfully used as a catalyst (at 5 mol%) in the asymmetric [3+3] annulation of N-(benzo[b]thiophen-2-yl)-sulfonamide with 2-alkynyl cycloenone. rsc.org This method yields dihydrobenzo researchgate.netfigshare.comthieno[2,3-b]pyridine derivatives with excellent enantioselectivities (up to 97% ee). rsc.org

In other cyclization strategies, specific reagents are used to initiate the reaction. Silver nitrate (B79036) (AgNO3) is used in the radical cascade cyclization of 2-alkynylthioanisoles, while mercury chloride has been used to catalyze the cyclization of 2-alkylphenyl alkyl sulfoxides. nih.gov

Table 2: Catalysts and Reagents in Benzo[b]thiophene Synthesis

Reaction TypeCatalyst/ReagentRoleReference
Aryne-mediated synthesisCesium Fluoride (CsF)Generates aryne intermediate from o-silylaryl triflate rsc.org
Sonogashira cross-couplingPd(II) complexCatalyzes C-C bond formation researchgate.net
Asymmetric [3+3] annulationQuinine-derived thioureaOrganocatalyst for stereoselective synthesis rsc.org
Radical cascade cyclizationSilver Nitrate (AgNO3)Initiates radical formation nih.gov

Protonation and Deethylation Steps in Complex Formations

In certain mechanistic pathways for benzo[b]thiophene formation, particularly aryne-mediated reactions, protonation and dealkylation are critical terminal steps. Following the formation of the core heterocyclic structure via nucleophilic addition and cyclization, a zwitterionic intermediate is generated. rsc.org

This intermediate must be protonated to yield the neutral benzo[b]thiophene product. The source of the proton can be investigated through control experiments. For example, when the reaction is conducted in a deuterated solvent like CD3CN, partial incorporation of deuterium (B1214612) into the final product is observed, confirming that the solvent can act as the proton (or deuteron) source. rsc.org

Oxidative Cyclization Mechanisms in Sulfur Heterocycle Formation

Oxidative cyclization represents a key strategy for the formation of various sulfur-containing heterocycles. nih.gov This method is particularly relevant for the synthesis of complex, fused ring systems. figshare.comresearchgate.net Mechanistic investigations into the oxidative cyclization of 4-(2-mercaptophenyl)-substituted triazoles to form tricyclic thiazolium salts indicate the involvement of a disulfide intermediate. figshare.comresearchgate.netmdpi.com The process typically involves the selective deprotection of a protected thiol, which then undergoes oxidation to form a disulfide. mdpi.com This intermediate, often in the presence of a strong acid, then cyclizes via C-H bond functionalization to form the final fused aromatic heterocycle. mdpi.com

Another class of oxidative cyclizations involves the generation of thiocarbenium ions from vinyl sulfides. nih.gov These oxidatively-generated electrophiles can then react with appended π-nucleophiles, such as enol carbamates, in an intramolecular fashion. nih.gov This process leads to the formation of sulfur heterocycles like tetrahydrothiopyrans and tetrahydrothiophenes with a high degree of stereocontrol. nih.gov The facility of these cyclizations can be attributed to the longer carbon-sulfur bonds compared to carbon-oxygen bonds, which can favor certain ring closures. nih.gov

Advanced Spectroscopic and Structural Analysis of 2 O Tolyl Benzo B Thiophene and Its Analogues

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2-(o-Tolyl)benzo[b]thiophene, ¹H and ¹³C NMR spectroscopy are used to confirm the identity and substitution pattern of the molecule.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons reveal their electronic environment and spatial relationships. The spectrum is expected to show distinct signals for the protons on the benzothiophene (B83047) core and the o-tolyl group. Protons on the benzothiophene moiety typically appear in the aromatic region (δ 7.0-8.0 ppm). The single proton on the thiophene (B33073) ring (H-3) would likely appear as a singlet, while the four protons on the fused benzene (B151609) ring would exhibit a more complex splitting pattern (multiplets) characteristic of their positions. The protons of the o-tolyl group would also resonate in the aromatic region, with the methyl group appearing as a distinct singlet in the upfield region (around δ 2.4 ppm).

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum for a 2-arylbenzo[b]thiophene derivative would show characteristic signals for the quaternary and protonated carbons of both the benzothiophene and the tolyl ring systems. For comparison, the spectral data for the analogous compound 2-(p-tolyl)benzo[b]thiophene is presented below.

Table 1: Representative ¹H and ¹³C NMR Data for a 2-Tolylbenzo[b]thiophene Analogue Data for 2-(4-methylphenyl)benzo[b]thiophene, a structural isomer.

TechniqueDescriptionObserved Chemical Shifts (δ, ppm)
¹H NMR (500 MHz, CDCl₃)Aromatic Protons7.83-7.81 (d, 1H), 7.77-7.75 (d, 1H), 7.63-7.60 (d, 2H), 7.51 (s, 1H), 7.36-7.28 (m, 2H), 7.25-7.23 (d, 2H)
Methyl Protons2.40 (s, 3H)
¹³C NMR (125 MHz, CDCl₃)Aromatic & Thiophene Carbons144.4, 140.8, 139.3, 138.3, 131.5, 129.6, 126.4, 124.4, 124.1, 123.4, 122.2, 118.8
Methyl Carbon21.2

The specific chemical shifts for the ortho-isomer would differ slightly due to the change in the substituent position, particularly affecting the signals of the tolyl ring and the adjacent carbons of the benzothiophene core.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS) in Molecular Characterization

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental tools for identifying functional groups and determining the molecular weight and fragmentation pattern of a compound.

IR spectroscopy is used to identify the characteristic vibrational frequencies of bonds within a molecule. For this compound, the IR spectrum would be dominated by absorptions corresponding to C-H and C=C bonds in the aromatic rings. Key expected absorptions include C-H stretching vibrations for the aromatic protons (typically above 3000 cm⁻¹) and C=C stretching vibrations within the aromatic rings (in the 1450-1600 cm⁻¹ region). The spectrum of the parent molecule, benzo[b]thiophene, shows characteristic peaks that serve as a reference. For instance, the spectrum of benzo[b]thiophene-2-carbaldehyde shows prominent peaks at 1672 cm⁻¹ (C=O stretch) and in the aromatic region, which helps in identifying the core structure. mdpi.com

Table 2: Typical IR Absorption Ranges for Benzothiophene Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aromatic C=C Stretch1600 - 1450Medium to Strong
C-S Stretch700 - 600Weak
Aromatic C-H Bending (Out-of-plane)900 - 675Strong

Mass Spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. Using techniques like Electron Ionization (EI), the molecule is ionized and fragmented. For this compound (C₁₅H₁₂S), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (224.07 g/mol ). High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy. For example, the HRMS data for 2-(p-tolyl)benzo[b]thiophene showed a measured m/z of 224.0655, which is very close to the calculated value of 224.0660 for C₁₅H₁₂S. The fragmentation pattern would likely involve the loss of the methyl group or cleavage of the bond between the two ring systems. The mass spectrum of the parent benzo[b]thiophene shows a strong molecular ion peak at m/z 134, with other significant fragments at m/z 89 and 90. nih.gov

Single Crystal X-Ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's properties.

While the specific crystal structure of this compound is not publicly available, analysis of closely related analogues provides significant insight into the expected structural features. For example, the crystal structure of 2-(p-tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile reveals important details. iucr.orgnih.gov In this analogue, the benzothiophene ring system is nearly planar. iucr.orgnih.gov A key parameter is the dihedral angle between the plane of the benzothiophene core and the attached tolyl ring, which was found to be 29.78 (11)° in this derivative. iucr.orgnih.gov This twisting is a common feature in 2-arylbenzothiophenes due to steric interactions. A similar non-planar conformation would be expected for the ortho-isomer, possibly with an even larger dihedral angle due to increased steric hindrance from the ortho-methyl group.

The analysis also reveals how molecules pack in the crystal lattice, which is governed by intermolecular forces such as C-H···F, C-H···N, and π–π stacking interactions. iucr.orgnih.gov These interactions dictate the bulk properties of the material.

Table 3: Representative Crystallographic Data for a 2-Tolylbenzo[b]thiophene Analogue Data for 2-(p-tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile. iucr.orgnih.gov

ParameterValue
Chemical FormulaC₁₇H₁₀F₃NS
Crystal SystemMonoclinic
Space GroupP 2₁/c
a (Å)13.7576 (5)
b (Å)14.5343 (6)
c (Å)7.1353 (3)
β (°)92.817 (3)
Volume (ų)1425.03 (10)

Elemental Analysis and Chromatographic Techniques in Compound Purity and Characterization

The purity and isolation of this compound are critical for accurate spectroscopic analysis and further applications. Elemental analysis and various chromatographic techniques are routinely employed for this purpose.

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, sulfur) in the compound. The results are compared against the theoretical values calculated from the molecular formula (C₁₅H₁₂S: C, 80.31%; H, 5.39%; S, 14.29%). A close match between the found and calculated values is a primary indicator of sample purity. For instance, the elemental analysis of 6-chloro-2-(m-tolyl)benzo[b]thiophene yielded results (Found: C, 65.09%; H, 3.67%; S, 11.56%) that were in excellent agreement with the calculated values (Calcd: C, 65.10%; H, 3.64%; S, 11.59%). rsc.org

Chromatographic techniques are essential for the separation, purification, and assessment of purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. rsc.org The compound is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system, typically a mixture of petroleum ether and ethyl acetate (B1210297). rsc.org The purity is indicated by the presence of a single spot.

Column Chromatography: This is the standard method for purifying multigram quantities of benzothiophene derivatives. rsc.org The crude product is loaded onto a column packed with silica gel and eluted with a solvent gradient (e.g., petroleum ether/ethyl acetate) to separate the desired compound from impurities and unreacted starting materials. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the precise purity of the final compound. It can separate the target molecule from even very closely related impurities, providing a quantitative measure of purity.

These analytical methods, when used in combination, provide a complete and unambiguous characterization of this compound, ensuring its structural integrity and purity for any subsequent study or application.

Computational and Theoretical Chemistry Studies of 2 O Tolyl Benzo B Thiophene Systems

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for predicting the geometries and electronic properties of molecules. For 2-(o-Tolyl)benzo[b]thiophene, DFT calculations would be instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would provide a three-dimensional representation of the molecule in its most stable energetic state.

A DFT analysis would also yield information about the distribution of electrons within the molecule, highlighting areas of high and low electron density. This is crucial for understanding the molecule's polarity and how it might interact with other molecules. The results of a DFT geometry optimization for this compound would be expected to show the planar benzothiophene (B83047) core with the o-tolyl group twisted at a certain angle relative to this plane due to steric hindrance between the methyl group and the benzothiophene ring.

Illustrative Optimized Geometric Parameters for this compound (Hypothetical DFT Data)

ParameterBond/AnglePredicted Value
Bond LengthC-S (thiophene)~1.75 Å
Bond LengthC=C (thiophene)~1.38 Å
Bond LengthC-C (inter-ring)~1.47 Å
Bond AngleC-S-C (thiophene)~92°
Dihedral AngleBenzothiophene-Tolyl~40-50°

Note: The data in this table is hypothetical and serves as an illustration of the type of information that would be obtained from a DFT calculation.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier molecular orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, a DFT calculation would provide the energies of the HOMO and LUMO and visualize their spatial distribution. It is expected that the HOMO would be primarily localized on the electron-rich benzothiophene ring system, while the LUMO might be distributed across both the benzothiophene and the tolyl moieties. A smaller HOMO-LUMO gap would suggest that the molecule is more polarizable and more reactive.

Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.9
HOMO-LUMO Gap 3.9

Note: These are example values to illustrate the output of a quantum chemical calculation.

Prediction of Chemical Reactivity Indices and Molecular Electrostatic Potential (MEP) Maps

Chemical reactivity indices, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. Important indices include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters help in predicting how a molecule will behave in a chemical reaction. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the sulfur atom and the π-system of the benzothiophene ring, indicating these as sites for potential electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Illustrative Chemical Reactivity Indices for this compound

IndexDefinitionPredicted Value (a.u.)
Electronegativity (χ)-(EHOMO + ELUMO)/23.85
Chemical Hardness (η)(ELUMO - EHOMO)/21.95
Electrophilicity Index (ω)χ²/2η3.80

Note: These values are for illustrative purposes and are calculated from the hypothetical HOMO/LUMO energies in the previous section.

Investigation of Thermodynamic Parameters and Reaction Energetics

Computational methods can be used to calculate various thermodynamic properties of a molecule, such as its standard enthalpy of formation, entropy, and Gibbs free energy. These parameters are crucial for understanding the stability of the molecule and the feasibility of chemical reactions involving it. For this compound, these calculations would provide valuable data on its thermal stability.

Furthermore, theoretical calculations can be employed to study the energetics of potential reactions. For example, the energy profile of an electrophilic substitution reaction on the benzothiophene ring could be mapped out, identifying the transition state energies and reaction intermediates. This would provide insights into the reaction mechanism and predict the most likely products.

Natural Bond Orbital (NBO) Analysis and Charge Delocalization Studies

Natural Bond Orbital (NBO) analysis is a theoretical method used to study bonding, charge distribution, and intramolecular interactions. It provides a localized picture of the electronic structure, which is often more intuitive than the delocalized molecular orbitals.

For this compound, an NBO analysis would quantify the charge on each atom, providing a detailed picture of the charge distribution. It would also reveal important information about charge delocalization and hyperconjugative interactions. For example, it could show the delocalization of electron density from the lone pairs of the sulfur atom into the antibonding orbitals of adjacent C-C bonds, which contributes to the stability of the benzothiophene ring.

Theoretical Insights into Conformational Preferences and Intermolecular Interactions

The presence of the o-tolyl group introduces conformational flexibility in this compound due to rotation around the single bond connecting the two aromatic rings. Theoretical calculations can be used to explore the potential energy surface of this rotation and identify the most stable conformer(s). It is expected that steric hindrance between the methyl group on the tolyl ring and the benzothiophene core would lead to a non-planar ground state geometry.

Furthermore, computational studies can provide insights into the nature and strength of intermolecular interactions. For this compound, these interactions would likely be dominated by van der Waals forces and π-π stacking between the aromatic rings of neighboring molecules in the solid state. Understanding these interactions is important for predicting the crystal packing and solid-state properties of the compound.

Application of Semiempirical Methods in Structural and Electronic Property Predictions

Semiempirical methods are a class of quantum chemistry methods that use parameters derived from experimental data to simplify calculations. While less accurate than ab initio methods like DFT, they are computationally much faster and can be applied to larger molecular systems.

For this compound, semiempirical methods could be used for a preliminary exploration of its conformational landscape or to quickly estimate its electronic properties. The results from these methods can provide a good starting point for more rigorous DFT calculations. However, it is important to be aware of the limitations of these methods and to validate their results with higher-level theoretical calculations or experimental data where possible.

Applications in Advanced Materials Science and Chemical Processes

Role in Organic Electronic Materials Development

The benzo[b]thiophene moiety is a cornerstone in the design of organic electronic materials due to its favorable charge transport capabilities, robust thermal stability, and versatile chemical modifiability. mdpi.com Derivatives of this core structure are integral to numerous applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.netmdpi.com The compound 2-(o-Tolyl)benzo[b]thiophene is itself classified as a material building block for OLEDs and other electronic materials. bldpharm.com

The benzo[b]thiophene core is a key building block for organic semiconductors (OSCs). researchgate.net Its rigid, planar structure and extensive π-conjugated system facilitate intermolecular π-orbital overlap, which is crucial for efficient charge transport. researchgate.netmdpi.com Researchers have developed numerous OSCs based on this framework, demonstrating its reliability and high performance. For instance, derivatives of bldpharm.combenzothieno[3,2-b] bldpharm.combenzothiophene (B83047) (BTBT), a larger molecule containing the benzo[b]thiophene motif, have been extensively studied for their high charge carrier mobility. mdpi.comrsc.org The introduction of various substituent groups onto the benzo[b]thiophene skeleton allows for the modulation of the material's electrical properties and processability. mdpi.commdpi.com

Below is a table of representative benzo[b]thiophene-based organic semiconductors and their reported performance metrics.

Compound NameApplicationHole Mobility (cm²/Vs)On/Off RatioSource
2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiopheneOFET0.005> 10⁶ mdpi.com
2-(4-hexylphenyl) bldpharm.combenzothieno[3,2-b] bldpharm.combenzothiophene (C6-Ph-BTBT)OFET4.62.2 x 10⁷ rsc.org
Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT)OTFT3.0- elsevierpure.com

This table showcases the performance of related benzo[b]thiophene derivatives to illustrate the potential of this class of materials.

The compound this compound is identified as a constituent material for OLEDs. bldpharm.com The benzo[b]thiophene scaffold is frequently incorporated into the design of emitters for OLEDs, where its electronic properties can be tailored to achieve efficient light emission across different wavelengths. mdpi.com For example, by combining a benzo[b]thiophene-based donor with an acceptor moiety, researchers have created materials for high-performance, deep-red to near-infrared (NIR) OLEDs. frontiersin.org The structural rigidity and thermal stability of the benzo[b]thiophene core contribute to the operational lifetime and efficiency of OLED devices. mdpi.com

The benzo[b]thiophene scaffold is also a valuable component in the design of materials for organic photovoltaic cells. researchgate.net Its electron-rich nature makes it a suitable donor unit in the bulk heterojunction (BHJ) active layer of solar cells. The ternary strategy, which involves adding a third component to a host binary system to improve performance, has utilized simple benzo[1,2-b:4,5-b′]dithiophene-based molecules to enhance power conversion efficiency in OPVs. rsc.org The ability to modify the benzo[b]thiophene structure allows for fine-tuning of the material's absorption spectrum and energy levels to better match the solar spectrum and improve charge separation and transport. rsc.org

A key advantage of the benzo[b]thiophene framework is the ability to tune its optoelectronic properties through chemical modification. mdpi.comnih.gov The introduction of different substituents or the extension of the π-conjugated system can significantly alter the material's absorption, emission, and charge transport characteristics. For example, the oxidation of sulfur atoms in 2,7-dibromo bldpharm.combenzothieno[3,2-b] bldpharm.combenzothiophene to form sulfones was shown to increase thermal stability and enhance emission properties, with quantum yields exceeding 99%. mdpi.com Furthermore, palladium-catalyzed C-H arylation provides a direct method for introducing aryl groups onto the benzo[b]thiophene core, offering a pathway to new materials with tailored electronic properties for specific device applications. acs.org

Ligand Design in Coordination Chemistry and Metal Complexes

The benzo[b]thiophene moiety serves as a versatile scaffold for the design of ligands in coordination chemistry. The presence of the sulfur heteroatom and the delocalized π-electron system of the aromatic rings allows for coordination with various metal centers. These structural features enable its use in constructing complex organometallic compounds with specific geometries and electronic properties.

Research has demonstrated the synthesis of "piano-stool" type ruthenium complexes using ligands derived from substituted benzo[b]thiophenes. nih.gov In these complexes, thiosemicarbazone ligands functionalized with a benzo[b]thiophene unit coordinate to the ruthenium metal center through their nitrogen and sulfur atoms. nih.gov The resulting organoruthenium complexes exhibit a distorted octahedral geometry around the Ru(II) ion. nih.gov Such work highlights the utility of the benzo[b]thiophene scaffold in creating stable and structurally defined metal complexes for potential applications in areas such as catalysis and medicinal chemistry. nih.gov

Catalytic Applications in Chemical Synthesis and Energy Systems

While the benzo[b]thiophene core is a critical target in synthetic chemistry, often synthesized using catalytic methods such as palladium-catalyzed cross-coupling reactions, information regarding the application of this compound itself as a catalyst in chemical synthesis or energy systems is not detailed in the provided research context. acs.orgrsc.org The primary focus in the literature is on the synthesis of its derivatives and their application as electronic materials rather than as catalytic agents. rsc.orgresearchgate.net

Organocatalytic Roles and Palladium-Thiophene Complexes

While direct organocatalytic applications of this compound are not extensively documented, the broader class of benzo[b]thiophene derivatives is recognized for its interaction with transition metals, particularly palladium, to form catalytically active complexes. The sulfur atom in the thiophene (B33073) ring and the delocalized π-electron system of the benzo[b]thiophene core can coordinate with palladium, influencing the metal center's electronic properties and reactivity.

Palladium-catalyzed reactions are fundamental in modern organic synthesis, and benzo[b]thiophene derivatives are often key substrates in these transformations. For instance, palladium(II) catalysts have been shown to be effective for the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids. acs.orgnih.gov This type of reaction, which proceeds via C-H bond activation, highlights the reactivity of the benzo[b]thiophene nucleus under palladium catalysis. acs.orgnih.gov In such processes, the benzo[b]thiophene derivative itself is a reactant rather than a ligand on the catalyst. However, the principles of its interaction with palladium are relevant. It is plausible that this compound could be engineered to act as a ligand in palladium complexes, where the tolyl substituent could sterically and electronically tune the catalytic activity for various cross-coupling reactions. The formation of such palladium-thiophene complexes could lead to robust and highly active catalysts for C-H functionalization.

The development of novel ligands is crucial for advancing palladium catalysis. The structural scaffold of this compound offers a platform for designing new ligands that could enhance the efficacy of palladium catalysts in a range of synthetic transformations, including arene H/D exchange and oxidation reactions.

Anode Catalysts in Fuel Cells

The search for efficient and cost-effective anode catalysts for fuel cells is a significant area of research in renewable energy. While platinum-based catalysts are highly effective, their high cost and scarcity are major drawbacks. This has spurred the investigation of alternative materials, including organometallic and organic compounds.

Research has demonstrated the potential of benzo[b]thiophene derivatives as anode catalysts. A notable example is 3-iodo-2-(p-tolyl)benzo[b]thiophene, a compound structurally related to this compound. doaj.org In a study, this compound was synthesized and evaluated for its performance in the electrooxidation of hydrazine (B178648), a promising liquid fuel. doaj.org The electrochemical measurements, including cyclic voltammetry (CV), chronoamperometry (CA), and electrochemical impedance spectroscopy (EIS), were conducted in a 1 M KOH + 0.5M N2H4 solution. doaj.org

The results indicated that the 3-iodo-2-(p-tolyl)benzo[b]thiophene catalyst exhibited significant catalytic activity, promoting a current generation of 15.40 mA/cm². doaj.org Furthermore, EIS results showed that an electrode modified with this derivative had the lowest charge transfer resistance, indicating efficient electron transfer kinetics. doaj.org These findings suggest that this organocatalyst could serve as an efficient anode catalyst in hydrazine fuel cells. doaj.org

Although this study focused on the para-tolyl isomer, the promising results highlight the potential of the broader class of tolyl-substituted benzo[b]thiophenes, including the ortho-tolyl isomer, in fuel cell applications. The electronic and steric differences between the ortho and para isomers could influence the catalytic performance, warranting further investigation into this compound for this application.

Table 1: Electrochemical Performance of a Benzo[b]thiophene-Based Anode Catalyst

CatalystFuelElectrolytePeak Current Density (mA/cm²)Key Finding
3-iodo-2-(p-tolyl)benzo[b]thiopheneHydrazine (N₂H₄)1 M KOH15.40Low charge transfer resistance

Intermediate Compounds in Fine Chemical Synthesis and Complex Molecule Construction

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional organic materials. nih.govnih.gov Consequently, substituted benzo[b]thiophenes like this compound serve as valuable intermediates in the synthesis of more complex molecules.

The C2 and C3 positions of the benzo[b]thiophene ring are particularly amenable to functionalization, making them key handles for synthetic chemists to build molecular complexity. researchgate.net Various synthetic methodologies have been developed for the preparation of 2-substituted benzo[b]thiophenes, which can then undergo further reactions to construct intricate molecular architectures. nih.gov

For example, the 2-arylbenzo[b]thiophene core, of which this compound is a member, is a key structural motif in compounds with a range of biological activities, including antitumor, anti-fungal, and anti-estrogen properties. nih.gov The synthesis of these complex molecules often involves the initial preparation of a substituted benzo[b]thiophene intermediate, followed by subsequent elaboration of the structure.

The versatility of the benzo[b]thiophene core as a building block is further demonstrated in the synthesis of larger, fused aromatic systems. These extended π-conjugated frameworks are of interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.com The synthesis of these materials often relies on the coupling of pre-functionalized benzo[b]thiophene units.

In essence, this compound represents a key building block that provides a robust and versatile platform for the construction of a diverse range of complex molecules with potential applications in medicine and materials science. Its synthesis and further functionalization are crucial steps in the development of novel compounds with tailored properties.

Conclusion and Future Directions in 2 O Tolyl Benzo B Thiophene Research

Recapitulation of Research Significance and Contributions

The benzo[b]thiophene scaffold, the core of 2-(o-Tolyl)benzo[b]thiophene, is a privileged structure in medicinal chemistry and materials science. researchgate.netresearchgate.net Its derivatives are integral to a variety of biologically active compounds and pharmaceuticals, demonstrating a wide range of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antidepressant effects. researchgate.netnih.gov Marketed drugs such as Raloxifene, a selective estrogen receptor modulator, and Zileuton, an asthma treatment, feature this heterocyclic system, highlighting its clinical importance. researchgate.netmalayajournal.org Beyond medicine, the unique electronic properties of the benzo[b]thiophene core have established its role in the development of advanced organic materials, particularly organic field-effect transistors (OFETs) and organic photovoltaics. researchgate.net The electron-rich sulfur atom and planar structure of the molecule enhance binding affinity to enzymes and receptors and contribute to favorable electronic characteristics like high charge carrier mobility and tunable properties. researchgate.netmdpi.com Research into specific derivatives like this compound contributes to the broader understanding of how substituent groups influence these biological and physical properties, paving the way for the rational design of new molecules with enhanced efficacy and novel functionalities. nih.gov

Emerging Synthetic Strategies and Methodological Innovations for Substituted Benzo[b]thiophenes

The synthesis of substituted benzo[b]thiophenes has evolved significantly, moving towards more efficient, versatile, and environmentally benign methodologies. Traditional methods often faced challenges such as harsh reaction conditions and limited regioselectivity. nih.govicsr.in Modern research has focused on transition-metal-catalyzed reactions that offer greater control and broader substrate scope.

One prominent strategy is the palladium-catalyzed intramolecular oxidative C-H functionalization. This approach allows for the high-yield synthesis of multisubstituted benzo[b]thiophenes from readily available starting materials in a one-pot, two-step process. nih.gov Another innovative method involves a rhodium-catalyzed three-component coupling reaction of arylboronic acids, alkynes, and elemental sulfur, which proceeds with high regioselectivity. researchgate.net Furthermore, aryne chemistry has been successfully employed to create 3-substituted benzo[b]thiophenes in a single intermolecular step from o-silylaryl triflates and alkynyl sulfides. rsc.org These advanced methods represent a significant leap forward, enabling the construction of complex and diverse benzo[b]thiophene libraries for screening and development. researchgate.net

Table 1: Comparison of Modern Synthetic Strategies for Benzo[b]thiophenes
Synthetic StrategyKey Catalyst/ReagentsPrimary AdvantagesReference
Palladium-Catalyzed C-H FunctionalizationPalladium acetate (B1210297) (Pd(OAc)₂), Cupric acetateHigh efficiency, diversity-oriented, one-pot process nih.gov
Rhodium-Catalyzed Three-Component CouplingRhodium (Rh) complex, Elemental sulfur (S₈)High regioselectivity, use of simple starting materials researchgate.net
Aryne Reaction with Alkynyl SulfidesCesium fluoride (B91410) (CsF), o-Silylaryl triflatesOne-step intermolecular reaction, good functional group tolerance rsc.org
Copper-Catalyzed Thiolation AnnulationCopper iodide (CuI), Sodium sulfide (B99878) (Na₂S)Absence of expensive transition-metal catalysts, good yields organic-chemistry.org

Prospects for Novel Applications in Materials Science and Catalysis

The intrinsic properties of the benzo[b]thiophene core make it a highly promising candidate for next-generation materials. Derivatives have been extensively studied as organic semiconductors for their high charge carrier mobility, thermal stability, and solution-processability. mdpi.com These characteristics are crucial for applications in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). mdpi.comrsc.org Research has shown that modifying the benzo[b]thiophene structure, for instance by extending the π-conjugated system or through sulfur oxidation, can effectively tune the material's optical and electronic properties. mdpi.commdpi.com For example, sulfur oxidation can transform the electron-donating thiophene (B33073) into an electron-accepting sulfonyl group, significantly altering the electronic structure and enhancing fluorescence quantum yields to over 99%. mdpi.com

In catalysis, while less explored than in materials science, benzo[b]thiophene derivatives hold potential as ligands for transition metal catalysts. The electron-rich sulfur atom can coordinate with metal centers, potentially influencing the catalytic activity and selectivity of reactions. Future research may focus on designing chiral benzo[b]thiophene-based ligands for asymmetric catalysis, a field of immense importance in fine chemical and pharmaceutical synthesis. The versatility of the scaffold allows for fine-tuning of steric and electronic properties, which is key to developing highly effective and selective catalysts.

Future Theoretical and Computational Research Avenues for Structure-Property Relationships

Theoretical and computational chemistry are becoming indispensable tools for accelerating the discovery and design of novel benzo[b]thiophene derivatives. researchgate.net Density Functional Theory (DFT) calculations, for example, are increasingly used to predict the electronic and quantum chemical properties of these molecules. researchgate.netnih.gov Such studies provide critical insights into structure-property relationships, helping researchers understand how molecular geometry, energy gaps, and orbital distributions influence a compound's stability, reactivity, and potential for use in electronic devices. nih.gov

Molecular docking and dynamics simulations are another key research avenue, particularly for medicinal chemistry applications. nih.govnih.gov These computational techniques can predict the binding affinity and interaction modes of benzo[b]thiophene derivatives with biological targets like enzymes and receptors. researchgate.netnih.gov This allows for the virtual screening of large compound libraries and the rational design of molecules with enhanced therapeutic potency. researchgate.net Future research will likely involve more sophisticated computational models to perform 3D-derived Quantitative Structure-Activity Relationship (QSAR) analysis, which can identify the specific molecular properties that have the greatest impact on biological activity and guide further synthetic efforts. nih.gov

Table 2: Computational Methods in Benzo[b]thiophene Research
Computational MethodPrimary ApplicationKey Insights ProvidedReference
Density Functional Theory (DFT)Materials Science, Drug DesignElectronic structure, energy gaps, molecular stability, reactivity potential mdpi.comnih.gov
Molecular DockingMedicinal ChemistryBinding affinity, interaction with biological targets (enzymes, receptors) nih.govnih.gov
Molecular Dynamics (MD) SimulationsMedicinal ChemistryStability of protein-ligand complexes, conformational changes nih.gov
Quantitative Structure-Activity Relationship (QSAR)Drug DiscoveryCorrelation of molecular structure with biological activity nih.gov

Q & A

Q. What are the common synthetic routes for 2-(o-Tolyl)benzo[b]thiophene, and how can reaction conditions be optimized?

  • Methodological Answer : Two primary synthetic approaches are:
  • Pd-Catalyzed Coupling : A Sonogashira-type cross-coupling between 2-iodothiophenol and phenylacetylene derivatives yields 2-arylbenzo[b]thiophenes. Optimize by using Pd(II) catalysts (e.g., PdCl₂) with ligands like P(o-tolyl)₃, chlorobenzene solvent at 110°C, and extended reaction times (48–72 hours) to achieve yields up to 87% .
  • Condensation Reactions : Condensation of 2-mercaptoacetone with halobenzaldehydes or benzonitriles under aqueous conditions provides 2-acetylbenzo[b]thiophenes. Short reaction times (1–2 hours) and simple filtration for purification enhance efficiency .
  • Optimization Tips : Catalyst loading (5–10 mol%), solvent polarity, and temperature control are critical. For Pd-catalyzed methods, ligand choice (e.g., P(o-tolyl)₃ vs. triphenylphosphine) significantly impacts regioselectivity .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound derivatives?

  • Methodological Answer :
  • Rotational Spectroscopy : Jet-cooled rotational spectroscopy resolves molecular conformations and bond angles, particularly useful for analyzing substituent effects on the benzo[b]thiophene core .
  • NMR and Mass Spectrometry : Use 1^1H/13^13C NMR to confirm substitution patterns and LC-MS for molecular weight validation. For complex derivatives, 2D NMR (e.g., COSY, NOESY) resolves spatial arrangements .
  • X-ray Crystallography : Determines absolute configuration and packing behavior, especially for derivatives intended for material science applications (e.g., organic semiconductors) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Flammability : Classify as a Flammable Liquid Category 2 (GHS02). Use spark-free equipment and avoid open flames due to high vapor pressure .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Decontamination : Immediately remove contaminated clothing and wash skin with soap/water. For spills, use inert absorbents (e.g., vermiculite) and avoid water jets .

Advanced Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?

  • Methodological Answer :
  • Functional Selection : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for π-conjugated systems. Basis sets like 6-311G(d,p) balance computational cost and precision .
  • Validation : Compare computed HOMO-LUMO gaps, dipole moments, and vibrational spectra with experimental UV-Vis, cyclic voltammetry, or IR data. For organic semiconductors, validate charge mobility predictions against field-effect transistor (FET) measurements .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for benzo[b]thiophene-based anticancer agents?

  • Methodological Answer :
  • Systematic Substitution : Test methyl/methoxy groups at C-6 vs. C-7 positions. For example, C-6 methoxy substitution (e.g., compound 4i) enhances antiproliferative activity by 4–130-fold compared to C-7 analogs .
  • In Vitro Validation : Use standardized assays (e.g., MTT) across multiple cancer cell lines (e.g., HeLa, MCF-7) to control for cell-type-specific effects. Statistical tools (e.g., ANOVA) identify significant trends .

Q. Table 1: Impact of Substituent Position on Anticancer Activity

CompoundSubstituent PositionIC₅₀ (μM)Fold Change vs. Control
4fC-6 Methyl0.121.0x (Reference)
4kC-7 Methoxy4.840x Reduction
4iC-6 Methoxy0.034x Improvement
Data adapted from .

Q. What experimental approaches validate the role of this compound in organic semiconductor design?

  • Methodological Answer :
  • Copolymer Synthesis : Incorporate benzo[b]thiophene into donor-acceptor copolymers (e.g., CTD/TPD-based) via Pd-catalyzed cross-coupling. Optimize using chlorobenzene solvent and ZnCl₂ as a Lewis acid catalyst .
  • Device Fabrication : Test hole/electron mobility in organic field-effect transistors (OFETs). Ladder-type derivatives exhibit higher charge carrier mobility (>10 cm²/V·s) due to planarized π-systems .

Q. How do competing reaction pathways affect the regioselectivity in Pd-catalyzed syntheses of 2-arylbenzo[b]thiophenes?

  • Methodological Answer :
  • Ligand Effects : Bulky ligands (e.g., P(o-tolyl)₃) favor oxidative addition of 2-iodothiophenol over undesired homocoupling. For phenylacetylene derivatives, electron-deficient ligands reduce alkyne dimerization .
  • Solvent/Temperature : Polar solvents (e.g., DMF) stabilize Pd intermediates, while higher temperatures (110°C vs. 90°C) accelerate cyclization but may degrade sensitive substrates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.